molecular formula C7H8F3N3 B1597235 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine CAS No. 208720-09-6

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine

Cat. No.: B1597235
CAS No.: 208720-09-6
M. Wt: 191.15 g/mol
InChI Key: VQZMGNIWXFDNRE-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine is systematically named according to IUPAC guidelines as 1-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]hydrazine . Its molecular formula is C₇H₈F₃N₃ , with a molecular weight of 191.15 g/mol . The structure consists of a pyridine ring substituted at the 2-position with a 1-methylhydrazino group (–NH–N(CH₃)) and at the 4-position with a trifluoromethyl (–CF₃) group.

Key spectroscopic identifiers include:

  • ¹H NMR (DMSO-d₆): δ 8.58 (d, J = 2.1 Hz, 1H, pyridine-H), 8.23 (d, J = 2.1 Hz, 1H, pyridine-H), 3.61 (s, 3H, N–CH₃).
  • ¹⁹F NMR : δ −62.77 ppm (s, CF₃).
  • IR : Peaks at 3274 cm⁻¹ (N–H stretch) and 1320 cm⁻¹ (C–F stretch).

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational studies reveal a near-planar pyridine ring with slight distortion due to steric effects from the trifluoromethyl group. The hydrazino group adopts a gauche conformation relative to the pyridine plane, minimizing steric clashes (Fig. 1).

Table 1: Selected bond lengths and angles

Parameter Value (Å/°) Source
C2–N1 (hydrazino) 1.335
N1–N2 (hydrazino) 1.407
C4–CF₃ 1.539
Pyridine ring planarity <0.02 Å deviation

The trifluoromethyl group induces electron-withdrawing effects , shortening adjacent C–C bonds (C3–C4: 1.392 Å) compared to unsubstituted pyridines (1.40 Å). Conformational flexibility is limited by intramolecular hydrogen bonding between the hydrazino N–H and pyridine N (distance: 2.12 Å).

Electronic Structure and Frontier Molecular Orbital Analysis

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d,p) level show:

  • HOMO (−6.42 eV): Localized on the pyridine π-system and hydrazino lone pairs.
  • LUMO (−1.87 eV): Dominated by the σ* orbital of the C–F bonds in the CF₃ group.
  • HOMO-LUMO gap : 4.55 eV, indicating moderate reactivity.

Figure 2: Frontier orbitals illustrate charge transfer pathways from the hydrazino group to the electron-deficient CF₃-substituted ring. The trifluoromethyl group reduces electron density at C4, as shown by Natural Bond Orbital (NBO) charges:

  • C4: +0.32 e
  • F (CF₃): −0.18 e each.

Comparative Structural Analysis with Related Hydrazino-pyridine Derivatives

Table 2: Structural comparisons with analogs

Compound HOMO (eV) N–N Bond Length (Å) CF₃ Effect on Reactivity
2-Hydrazino-4-CF₃-pyridine −6.12 1.407 Increased electrophilicity
2-(1-Ethylhydrazino)-4-CF₃-pyridine −6.35 1.412 Steric hindrance reduces conjugation
2-Hydrazino-5-CF₃-pyridine −5.98 1.398 Altered regioselectivity

The 1-methylhydrazino group enhances stability compared to unsubstituted hydrazines, as methyl substitution reduces N–N bond rotation (barrier: 8.2 kcal/mol vs. 5.6 kcal/mol in parent hydrazine). The para-CF₃ group increases acidity at the pyridine N (pKa ≈ 3.1 vs. 4.9 in unsubstituted pyridine).

Substituent effects are further evident in UV-Vis spectra :

  • λₘₐₓ = 282 nm (π→π* transition), redshifted by 12 nm compared to non-CF₃ analogs.
  • Molar absorptivity: ε = 8,400 M⁻¹cm⁻¹, 1.5× higher than 4-methyl derivatives.

Properties

IUPAC Name

1-methyl-1-[4-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-13(11)6-4-5(2-3-12-6)7(8,9)10/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZMGNIWXFDNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC=CC(=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383895
Record name 2-(1-Methylhydrazinyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208720-09-6
Record name 2-(1-Methylhydrazinyl)-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its interaction with various molecular targets, potential therapeutic applications, and relevant research findings.

  • Chemical Formula : C7H8F3N3
  • Molecular Weight : 195.16 g/mol
  • Structure : The compound features a pyridine ring substituted with a trifluoromethyl group and a methylhydrazino moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical in the de novo pyrimidine biosynthesis pathway. This inhibition is particularly relevant in the context of antimalarial drug development, as DHODH inhibitors have shown promising results against Plasmodium species, including P. falciparum and P. vivax .

Biological Activity Summary

The following table summarizes key biological activities and findings associated with this compound:

Activity Description Reference
Antimalarial Activity Exhibits potent activity against blood and liver stages of P. falciparum in vitro and in mouse models.
Inhibition of DHODH Acts as a selective inhibitor of DHODH, showing potential for prophylactic use against malaria.
Selectivity Demonstrates selectivity for Plasmodium DHODH over mammalian enzymes, reducing potential side effects.
Toxicity Profile Early studies indicate manageable toxicity levels in preclinical models, although further studies are needed.

Case Studies

  • Antimalarial Efficacy : In a study involving SCID mouse models infected with P. falciparum, this compound demonstrated significant efficacy in reducing parasitemia when administered prior to infection. This suggests its potential for use as a prophylactic agent in high-transmission areas .
  • Mechanistic Insights : Research has shown that the compound not only inhibits DHODH but also affects metabolic pathways related to pyrimidine synthesis, which is essential for the growth and replication of malaria parasites .

Future Directions

The ongoing research into this compound focuses on:

  • Optimization of Pharmacokinetics : Enhancing the solubility and bioavailability to improve therapeutic outcomes.
  • Expanded Therapeutic Applications : Investigating its efficacy against other pathogens and potential use in combination therapies to combat resistance.
  • Clinical Trials : Initiating Phase I/II clinical trials to assess safety, tolerability, and efficacy in humans.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine exhibit significant anticancer properties. For instance, modifications of related compounds have been shown to inhibit Bcl-2 and Bcl-xL proteins, leading to tumor regression in small-cell lung cancer models . The ability of this compound to interact with such molecular targets suggests its potential as a therapeutic agent in cancer treatment.

Antimicrobial Effects

The biological activity of this compound may also extend to antimicrobial applications. Compounds with similar structures have demonstrated significant antimicrobial effects, which could provide a basis for developing new antibiotics or antifungal agents .

Agrochemical Applications

Trifluoromethylpyridine derivatives, including this compound, are increasingly recognized for their roles in agrochemicals. The unique physicochemical properties imparted by the trifluoromethyl group make these compounds valuable in developing pesticides that are effective against various agricultural pests while minimizing harm to crops .

Crop Protection

One notable application is in the synthesis of crop protection products. For example, derivatives like 2,3-dichloro-5-(trifluoromethyl)pyridine are utilized as intermediates in the production of herbicides and fungicides . The effectiveness of trifluoromethyl-substituted compounds in agricultural chemistry highlights their importance in modern farming practices.

Comparative Analysis of Related Compounds

Compound NameStructureApplication AreaNotable Activity
Fluazinam TFMP derivativeAgrochemicalFungicide with high activity
Tipranavir TFMP derivativePharmaceuticalAnti-HIV drug
BM-1074 Pyrrole core structurePharmaceuticalPotent Bcl-2/Bcl-xL inhibitor

Preparation Methods

Nucleophilic Substitution of 4-(Trifluoromethyl)pyridine with Methylhydrazine

  • Reaction Overview : 4-(Trifluoromethyl)pyridine or a halogenated derivative (e.g., 2-chloro-4-(trifluoromethyl)pyridine) is reacted with methylhydrazine to substitute the halogen with the methylhydrazino group at the 2-position.

  • Reaction Conditions :

    • Solvent: Commonly ethanol or methanol.
    • Temperature: Typically 50°C to 70°C.
    • Time: Several hours, often 0.5 to 10 hours depending on scale and conditions.
    • Atmosphere: Can be conducted under reflux or controlled temperature conditions.
    • Reactor: Batch reactors or continuous flow reactors for industrial scale to improve yield and consistency.
  • Mechanism : The lone pair on the methylhydrazine nitrogen attacks the electrophilic carbon bearing the leaving group (halogen), displacing it and forming the 2-(1-methylhydrazino) substituent.

  • Purification : The product can be isolated by precipitation, filtration of formed salts, washing with water to remove by-products, and recrystallization from suitable solvents such as n-hexane or ethyl acetate to achieve high purity.

  • Example Yield : Yields can be moderate to high, often above 70% under optimized conditions.

Use of Halogenated Pyridine Precursors and Ammonia Derivatives

  • According to patent literature, halogenated trifluoromethylpyridines (e.g., 2,6-dichloro-4-(trifluoromethyl)pyridine) can be reacted with ammonia or amines/hydrazines in solvents like isopropanol, dimethylformamide, or toluene.

  • Reaction Parameters :

    • Temperature: 75°C to 150°C.
    • Pressure: Autogenous pressure in sealed vessels.
    • Time: 0.5 to 24 hours or more.
    • Molar Ratio: Approximately two moles of methylhydrazine per mole of pyridine derivative to ensure complete substitution and to neutralize formed hydrogen halide by-products.
  • By-product Handling : Hydrogen halide by-products (HCl or HF) react with excess methylhydrazine to form salts, which can be removed by filtration or aqueous washing.

  • Post-reaction Processing : The crude product is purified by recrystallization or solvent extraction techniques.

Detailed Reaction Conditions and Data Table

Parameter Typical Range/Value Notes
Starting Material 4-(Trifluoromethyl)pyridine or halogenated derivatives Halogen: Cl or Br at 2-position
Nucleophile Methylhydrazine Excess used to neutralize acid by-products
Solvent Ethanol, Methanol, Isopropanol, DMF, Toluene Choice affects solubility and reaction rate
Temperature 50°C to 150°C Lower for batch, higher for pressure vessel
Pressure Atmospheric to autogenous pressure Autoclave used for higher temperatures
Reaction Time 0.5 to 24 hours Depends on temperature and scale
Molar Ratio (Nucleophile:Substrate) ~2:1 Ensures complete substitution and acid neutralization
Purification Filtration, aqueous wash, recrystallization Solvents: n-hexane, ethyl acetate
Yield 70% to 90% Optimized conditions yield higher purity

Industrial Considerations and Advanced Techniques

  • Continuous Flow Synthesis : For industrial scale, continuous flow reactors are employed to maintain precise control over temperature, reaction time, and stoichiometry, improving yield and reproducibility.

  • Catalyst Use : While the substitution reaction generally proceeds without metal catalysts, hydrogenation steps (e.g., dehalogenation) may use Pd/C catalysts under hydrogen pressure.

  • Example Industrial Procedure :

    • React 2,6-dichloro-4-(trifluoromethyl)pyridine with ammonia in 2-methyltetrahydrofuran at 150°C for 6 hours.
    • Follow with Pd/C catalyzed hydrogenation at 100°C under 1.6 MPa hydrogen pressure for 3 hours.
    • Purify by extraction, washing, and recrystallization to obtain high purity product.

Summary of Research Findings

  • The reaction of 4-(trifluoromethyl)pyridine derivatives with methylhydrazine is a well-established method for synthesizing this compound.

  • Reaction parameters such as temperature, solvent, molar ratios, and reaction time critically influence yield and purity.

  • Excess methylhydrazine is used to both drive the substitution and neutralize acidic by-products.

  • Purification typically involves filtration of salts, aqueous washing, and recrystallization.

  • Industrial processes benefit from continuous flow reactors and catalytic hydrogenation steps for related intermediates.

Q & A

Basic: What are the recommended synthetic routes for 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine?

Methodological Answer:
The compound can be synthesized via two primary routes:

  • Route A: Start with 2-chloro-4-(trifluoromethyl)pyridine. React with methylhydrazine under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Monitor progress via TLC or LC-MS. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Route B: Methylate 2-hydrazinyl-4-(trifluoromethyl)pyridine (CAS 89570-84-3) using methyl iodide in the presence of a base (e.g., K₂CO₃) in acetonitrile. Optimize reaction time (4–8 hours) to avoid over-alkylation. Confirm methylation via ¹H NMR (disappearance of NH₂ signal at δ 3–4 ppm and appearance of N–CH₃ at δ 2.5–3 ppm) .

Key Challenges:

  • Regioselectivity in hydrazine substitution.
  • Purification from unreacted starting materials (e.g., excess methylhydrazine).

Advanced: How can contradictory spectroscopic data for the hydrazino group be resolved?

Methodological Answer:
The hydrazino (–NH–NH–CH₃) moiety can exhibit variable NMR signals due to tautomerism or solvent effects:

  • ¹H NMR: In DMSO-d₆, the NH proton may appear broadened (δ 6–8 ppm) due to hydrogen bonding. Use deuterated chloroform (CDCl₃) to sharpen signals, but note potential solvent-induced shifts .
  • ¹⁵N NMR: Confirm the presence of the hydrazino group via ¹⁵N DEPT (δ 50–80 ppm for N–H environments) .
  • IR Spectroscopy: Look for N–H stretching (3200–3400 cm⁻¹) and N–N stretching (950–1100 cm⁻¹) bands. Compare with computational predictions (DFT) to validate assignments .

Troubleshooting:

  • Use low-temperature NMR (–20°C) to reduce exchange broadening.
  • Derivatize with acylating agents (e.g., acetic anhydride) to stabilize the hydrazino group for clearer analysis .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C₇H₈F₃N₃, exact mass 191.1537) using ESI+ mode. Look for [M+H]⁺ at m/z 192.1610 .
  • ¹⁹F NMR: The CF₃ group produces a singlet at δ –60 to –65 ppm (referenced to CFCl₃). Use this to confirm purity and rule out positional isomers (e.g., 5-CF₃ vs. 4-CF₃) .
  • X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., 2-hydrazino vs. 4-CF₃) by growing single crystals in ethyl acetate/hexane .

Advanced: How does the methylhydrazino group influence reactivity in cross-coupling reactions?

Methodological Answer:
The methylhydrazino group acts as both a directing group and a nucleophile:

  • Buchwald-Hartwig Amination: Use Pd(OAc)₂/Xantphos to couple aryl halides at the hydrazine site. Monitor for dehydrohalogenation side reactions via GC-MS .
  • Condensation Reactions: React with ketones (e.g., acetone) under acidic conditions (HCl/EtOH) to form hydrazones. Optimize pH (4–6) to avoid decomposition of the CF₃ group .

Data Contradictions:

  • Conflicting yields (40–70%) may arise from steric hindrance near the CF₃ group. Use bulky ligands (e.g., t-BuXPhos) to improve catalytic efficiency .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Oxidation Sensitivity: Store under inert gas (Ar/N₂) at –20°C in amber vials. Add stabilizers (0.1% BHT) to prevent radical-mediated degradation of the hydrazino group .
  • Hydrolytic Stability: Avoid aqueous solvents; use anhydrous DMSO or DMF for stock solutions. Confirm stability via weekly HPLC checks (C18 column, 220 nm) .

Advanced Monitoring:

  • Use accelerated stability studies (40°C/75% RH for 4 weeks) to predict shelf life. Track degradation products (e.g., pyridine-4-CF₃ via LC-MS) .

Advanced: How can computational methods aid in predicting reaction pathways?

Methodological Answer:

  • DFT Calculations: Model the electrophilic substitution at the pyridine ring (e.g., Fukui indices to predict regioselectivity for CF₃ introduction) .
  • MD Simulations: Study solvent effects on hydrazine methylation. Compare activation energies in DMF vs. THF to optimize reaction kinetics .

Validation:

  • Cross-reference computed ¹³C NMR shifts (GIAO method) with experimental data to validate transition states .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine
Reactant of Route 2
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2-(1-Methylhydrazino)-4-(trifluoromethyl)pyridine

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